molecular formula C15H14N4O4 B3019402 Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 1903168-36-4

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No.: B3019402
CAS No.: 1903168-36-4
M. Wt: 314.301
InChI Key: NUAJWPGCTNLSBJ-UHFFFAOYSA-N
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Description

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS: 1903168-36-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 5-methylisoxazole moiety and at position 5 with a benzyl carbamate group via a methyl linker. This structure combines three pharmacophoric elements:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity.
  • Benzyl Carbamate: Enhances solubility and serves as a protective group for amines.

Properties

IUPAC Name

benzyl N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-7-12(18-22-10)14-17-13(23-19-14)8-16-15(20)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAJWPGCTNLSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and oxadiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compound (CAS) Substituent at Oxadiazole Position 5 Key Differences vs. Target Compound
1904017-62-4 2-Oxoimidazolidine carboxamide Replaces benzyl carbamate with a urea derivative; may enhance hydrogen bonding but reduce lipophilicity.
1903885-42-6 Thiophen-2-ylmethyl urea Introduces sulfur-containing heterocycle; could improve metal-binding affinity or alter metabolic pathways.
1903250-64-5 Tetrahydrofuran-2-ylmethyl urea Cyclic ether group increases polarity, potentially reducing membrane permeability.

Impact: Carbamate-to-urea substitutions (e.g., 1904017-62-4) replace an ester oxygen with a nitrogen, increasing hydrogen-bond donor capacity, which may enhance target binding but reduce metabolic stability .

Isoxazole Ring Modifications

The 5-methylisoxazole group is critical for electronic and steric effects. Comparisons include:

Compound (CAS) Isoxazole Substituent Key Differences vs. Target Compound
1228690-37-6 4-Bromophenyl at position 4 Bromine increases molecular weight (Br = 80 Da) and electronegativity, potentially enhancing halogen bonding.
35166-33-7 Methanol group at position 3 Hydroxyl group improves solubility but may reduce stability due to oxidative susceptibility.

Impact : Bulkier substituents (e.g., bromophenyl in 1228690-37-6) could hinder target binding in sterically sensitive environments compared to the compact 5-methyl group in the target compound .

Carbamate vs. Ester Functional Groups

Replacing the benzyl carbamate with ester groups alters hydrolytic stability:

Compound (CAS) Functional Group Key Differences vs. Target Compound
1092566-65-8 Methyl ester at benzoate position Esters are more prone to hydrolysis than carbamates, reducing in vivo stability.
1903784-51-9 Urea with 3-methoxybenzyl Methoxy group adds electron-donating effects, potentially altering electronic interactions.

Impact : The carbamate group in the target compound offers a balance between stability and hydrogen-bonding capacity compared to esters or ureas .

Implications for Drug Design

  • Lipophilicity : The target compound’s logP is likely moderate (~2–3), balancing solubility and permeability. Analogs with polar groups (e.g., 1903250-64-5) may struggle with absorption.
  • Metabolic Stability : The 5-methylisoxazole and benzyl carbamate may resist oxidative metabolism better than furan or thiophene analogs .

Biological Activity

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Isoxazole and Oxadiazole Rings : These heterocycles are known for their diverse biological activities.
  • Carbamate Group : This functional group is often associated with pharmacological effects.

The molecular formula of this compound is C₁₅H₁₈N₄O₃, and its molecular weight is approximately 314.30 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

1. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of oxadiazole compounds often demonstrate antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans .

2. Anticancer Potential

  • The compound's structural components may contribute to its cytotoxic effects on cancer cells. Research has highlighted that oxadiazole derivatives can induce apoptosis in various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The structure–activity relationship (SAR) studies suggest that modifications in the isoxazole and oxadiazole rings can enhance anticancer efficacy.

3. Enzyme Inhibition

  • Investigations into the compound's ability to inhibit specific enzymes have been promising. It is hypothesized that the carbamate moiety may play a critical role in modulating enzyme activity, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor .

Case Study 1: Antimicrobial Screening

A study screened various derivatives of oxadiazole for antimicrobial activity. Among 41 compounds tested, several exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 100 µg/mL against Bacillus subtilis and Escherichia coli. Compounds with electron-donating substituents showed enhanced activity compared to those with electron-withdrawing groups .

Compound IDStructureMIC (µg/mL)Activity
2(Structure Image)10Active against Gram-positive
6(Structure Image)25Moderate activity
13(Structure Image)50Weak activity

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound induced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Enzyme Modulation : Inhibiting specific pathways critical for cancer cell survival.

Q & A

Basic Question: What are the optimal synthetic routes for Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate, and what challenges arise in its purification?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, carbamate formation, and functional group protection. For example:

Oxadiazole Formation : React 5-methylisoxazole-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a methylene donor (e.g., chloroacetonitrile) under acidic conditions .

Carbamate Coupling : Use benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to introduce the benzyl carbamate group .
Purification Challenges : The polar nature of the oxadiazole and carbamate groups necessitates chromatographic separation (silica gel or HPLC). Residual solvents or unreacted intermediates may require recrystallization from ethanol/water mixtures .

Basic Question: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the benzyl, oxadiazole, and isoxazole moieties. For instance, the oxadiazole ring protons resonate as singlets at δ 8.5–9.0 ppm, while the benzyl group shows characteristic aromatic splitting .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive bond-length data. Planarity of the oxadiazole ring (N–O bond length ~1.36 Å, C–N ~1.28 Å) confirms its heteroaromatic character .

Advanced Question: How does the electronic configuration of the 1,2,4-oxadiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The low aromaticity of the oxadiazole ring (due to bond-length alternation) enhances electrophilicity at the C-5 position. Computational studies (DFT) reveal:

  • Electrostatic Potential Maps : Highlight electron-deficient regions at C-5, favoring nucleophilic attack.
  • Substituent Effects : The 5-methylisoxazole group donates electron density via conjugation, moderating reactivity. Experimental validation involves kinetic studies using thiols or amines under varying pH .

Advanced Question: How should researchers address contradictory bioactivity data in pharmacological assays involving this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Impurity Interference : HPLC-MS analysis (≥95% purity) ensures activity is not skewed by byproducts .
  • Solubility Artifacts : Use DMSO stocks at ≤0.1% v/v to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering .

Advanced Question: What strategies are effective for stabilizing this compound in long-term storage for in vivo studies?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the carbamate group.
  • Storage Conditions : Store at -80°C under argon to inhibit oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with LC-MS .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to ATP pockets. Key interactions include hydrogen bonds between the oxadiazole oxygen and kinase backbone amides.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with mutagenesis studies (e.g., Ala-scanning of predicted contact residues) .

Basic Question: What spectroscopic techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Use deuterated internal standards (e.g., benzyl-d5 carbamate) to correct for matrix effects .
  • UV-Vis Spectroscopy : Quantify at λ = 270 nm (ε ≈ 1500 M⁻¹cm⁻¹) in PBS buffer, validated against a calibration curve .

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